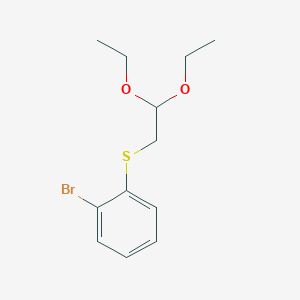

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Overview

Description

“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . Its average mass is 305.231 Da and its monoisotopic mass is 304.013245 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to a diethoxyethylsulfanyl group . The presence of the bromine atom and the sulfur atom suggests that this compound could participate in various chemical reactions, particularly those involving nucleophilic substitution or oxidation-reduction .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds of this nature typically undergo reactions that involve the bromine or sulfur atoms. These could include nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, or redox reactions, where the sulfur atom is oxidized or reduced .Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 73.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 228.8±5.0 cm3 .Scientific Research Applications

Synthetic Chemistry and Material Science Applications

Building Blocks for Molecular Electronics : Aryl bromides, including derivatives similar to "(2-Bromophenyl)(2,2-diethoxyethyl)sulfane," serve as valuable precursors in the synthesis of thiol end-capped molecular wires. Such compounds are pivotal in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing their importance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

High-Performance Polymeric Materials : The synthesis of novel monomers that lead to poly(arylene ether sulfone)s with enhanced properties, such as high refractive indices and low birefringence, is another area where similar compounds find application. These materials are significant for applications requiring transparent and colorless polymers with excellent thermal and mechanical stability (Tapaswi et al., 2015).

Biomedical and Environmental Research

Antioxidant and Anticholinergic Activities : Bromophenol derivatives, which are structurally related to "this compound," have been investigated for their potential antioxidant and enzyme inhibitory activities. These compounds have demonstrated significant antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases related to oxidative stress and cholinergic dysfunction (Öztaşkın et al., 2017).

Anticancer Properties : A novel bromophenol derivative has shown promising anticancer activities, particularly against human lung cancer cell lines. This compound induces cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

Water Treatment Concerns : The oxidation of bromophenols during water treatment processes, specifically with potassium permanganate, can lead to the formation of potentially toxic brominated polymeric byproducts. Understanding the reactivity and transformation pathways of bromophenols in such contexts is crucial for assessing the safety and efficacy of water treatment methods (Jiang et al., 2014).

Safety and Hazards

The safety information for “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . This suggests that the compound may be harmful if swallowed .

Properties

IUPAC Name |

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIZUSDBKSUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476428 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137105-52-3 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)